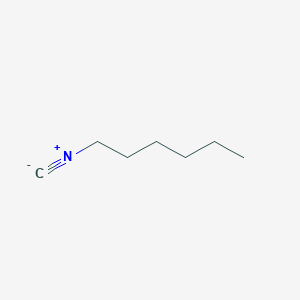

Hexyl isocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCOFYWVBNFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329642 | |

| Record name | Hexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-23-9 | |

| Record name | Hexyl isocyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Hexyl Isocyanide in Synthetic & Coordination Chemistry

Executive Summary

Hexyl isocyanide (

This guide provides a rigorous technical analysis of hexyl isocyanide, moving beyond basic stoichiometry to address its role as a ligand in coordination chemistry and a core component in the Ugi and Passerini reactions.

Physicochemical Specifications

Critical Distinction: Researchers frequently conflate hexyl isocyanide with hexyl isocyanate. These are distinct chemical entities with vastly different reactivities. The data below specifically characterizes the isocyanide (

Core Identity Table[3]

| Parameter | Value | Technical Note |

| Chemical Name | 1-Isocyanohexane | Systematic IUPAC nomenclature.[3] |

| Common Name | Denotes the linear alkyl chain. | |

| CAS Registry Number | 15586-23-9 | Distinct from Hexyl Isocyanate (CAS 2525-62-4).[3] |

| Molecular Formula | 6 carbons (hexyl) + 1 carbon (isocyanide).[3][4][5] | |

| Molecular Weight | 111.19 g/mol | Monoisotopic Mass: ~111.10 Da. |

| Functional Group | Isocyanide ( | Terminal carbon is divalent (carbenoid character). |

| Physical State | Colorless to pale yellow liquid | Viscosity is generally low; highly volatile. |

| Boiling Point | ~163–165 °C | Often distilled at reduced pressure (e.g., 60°C @ 15 mmHg) to prevent polymerization. |

| Odor | Extremely Pungent | Described as "repulsive" and "penetrating." See Section 6 for odor control. |

Synthetic Utility in Drug Discovery (IMCRs)

Hexyl isocyanide is a linchpin in Diversity-Oriented Synthesis (DOS) . Its primary utility lies in the Ugi 4-Component Reaction (U-4CR) and the Passerini 3-Component Reaction (P-3CR) .

The Ugi Reaction Mechanism

In the Ugi reaction, hexyl isocyanide acts as the nucleophile that intercepts the iminium ion formed in situ. The resulting

Why Hexyl? The hexyl chain introduces significant lipophilicity (

Figure 1: The Ugi 4-Component Reaction pathway utilizing Hexyl Isocyanide to generate bis-amide scaffolds.

Coordination Chemistry: The Ligand Profile

In organometallic chemistry, hexyl isocyanide serves as a specialized ligand, often compared to Carbon Monoxide (CO).

-

Sigma-Donor/Pi-Acceptor: Isocyanides are strong

-donors and moderate -

Spectroscopic Marker: The

stretch appears in the IR spectrum at ~2130–2160 cm⁻¹. Upon coordination to a metal center, this frequency typically shifts, providing a diagnostic handle for monitoring complexation. -

Technetium Radiopharmaceuticals: While Methoxyisobutyl Isonitrile (MIBI) is the standard for cardiac imaging (

-Sestamibi), hexyl isocyanide is frequently used in research as a lipophilic model ligand to study biodistribution and blood-brain barrier penetration of Technetium(I) complexes.

Synthesis & Handling Protocol

Objective: Synthesis of 1-isocyanohexane via dehydration of N-hexylformamide. Precursor: N-hexylformamide (prepared by formylation of hexylamine).

Method: The Dehydration

This is the industry-standard protocol due to its high reliability and atom economy.

Reagents:

-

N-hexylformamide (1.0 eq)

-

Phosphoryl chloride (

) (0.6 eq) -

Triethylamine (

) (3.0 eq) -

Dichloromethane (DCM) or Toluene (Solvent)

Protocol Workflow:

Figure 2: Step-by-step dehydration protocol for the synthesis of Hexyl Isocyanide.

Expert Tips:

-

Temperature Control: The dehydration is highly exothermic. Failure to keep the temperature below 5°C during

addition can lead to polymerization (darkening of solution) and lower yields. -

Base Selection: Diisopropylamine (

) can be used instead of triethylamine if difficult emulsions form during the aqueous workup.

Safety & Toxicology (The "Vile Odor" Protocol)

Isocyanides are notorious for their odor, which is detectable at ppb levels. The "hexyl" chain makes this compound less volatile than methyl isocyanide, but the odor is more persistent (sticks to surfaces/clothing).

Mandatory Safety Measures

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Glassware Decontamination: Do NOT wash glassware immediately in the open sink.

-

Protocol: Rinse all glassware with a 5% solution of acidic methanol (

) or dilute bleach. This hydrolyzes the isocyanide back to the amine/formamide (which smells like fish/ammonia but is manageable) or oxidizes it to the isocyanate.

-

-

Personal Protective Equipment (PPE): Double nitrile gloves are recommended. If the liquid touches skin, the odor will persist for days despite washing.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15586-23-9, Hexyl isocyanide. Retrieved from [Link]

-

Ugi, I. (1962).[3] The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition. [Link] -

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

-

Organic Syntheses. General procedure for the dehydration of formamides to isocyanides. Org. Synth. Coll. Vol. 5, p.300. [Link]

Sources

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 3. Hexyl isocyanate | C7H13NO | CID 75659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexyl Isocyanide|Research Chemical|Building Block [benchchem.com]

- 5. chembk.com [chembk.com]

Hexyl Isocyanide: Structural Dynamics, Synthesis, and Application in Multicomponent Pharmacophore Assembly

Executive Summary

Hexyl isocyanide (1-isocyanohexane) represents a critical class of C1 building blocks in modern organic synthesis.[1][2] Unlike its nitrile isomer, the isocyanide functionality contains a divalent carbon atom with unique carbenoid character, enabling it to act simultaneously as a nucleophile and an electrophile. This "chameleonic" reactivity is the driving force behind multicomponent reactions (MCRs) such as the Ugi and Passerini reactions—cornerstones of combinatorial chemistry and peptidomimetic drug discovery.

This technical guide provides a rigorous analysis of hexyl isocyanide, moving from its fundamental electronic structure to scalable synthesis protocols and its role in assembling complex pharmacophores.[1]

Part 1: Molecular Identity & Structural Analysis[1]

Nomenclature and Identification

The distinction between the isocyanide (

| Parameter | Data | Notes |

| IUPAC Name | 1-Isocyanohexane | Preferred over "Hexyl isocyanide" in formal documentation.[1] |

| CAS Number | 15586-23-9 | Warning:[1][3] Do not confuse with Hexyl Isocyanate (CAS 2525-62-4).[1][4][5] |

| Molecular Formula | ||

| Molecular Weight | 111.19 g/mol | |

| SMILES | CCCCCC[N+]#[C-] | Depicts the zwitterionic resonance contributor.[1] |

| Boiling Point | ~179°C (760 mmHg) | Operational Note: Distill under reduced pressure (e.g., 70°C @ 15 mmHg) to prevent thermal rearrangement to nitrile. |

Electronic Structure & Reactivity

The isocyanide group is isoelectronic with carbon monoxide (

-

Carbenoid Character: The terminal carbon possesses a lone pair and an empty p-orbital (in the carbenoid form), making it capable of

-addition—the mechanism where both the nucleophile and electrophile attack the same carbon atom. This is distinct from the

Part 2: Synthetic Pathways[1][3][7][8]

The most robust protocol for synthesizing hexyl isocyanide avoids the historical Hofmann synthesis (amine + chloroform), which is difficult to scale due to carbene management. The industry standard is the dehydration of N-hexylformamide .[1]

Precursor Synthesis: N-Hexylformamide

[1]Dehydration Protocol (The Method)

This method utilizes Phosphorus Oxychloride (

Reagents:

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and nitrogen inlet. Charge with N-hexylformamide and dry DCM (0.5 M concentration). Cool to -5°C (ice/salt bath).

-

Base Addition: Add Triethylamine (

) in one portion. The solution may warm slightly; allow to re-equilibrate to -5°C. -

Dehydration: Dropwise add

over 45 minutes. Critical: Maintain internal temperature below 0°C to prevent polymerization. The solution will turn from colorless to deep yellow/brown. -

Reaction Monitoring: Stir at 0°C for 60 minutes. Monitor by TLC (System: 20% EtOAc in Hexanes). The formamide spot (

) should disappear, replaced by the isocyanide spot ( -

Quench: Pour the mixture into a vigorously stirred solution of saturated

(aq) at 0°C. Stir for 30 minutes to hydrolyze excess -

Workup: Separate phases. Extract aqueous layer with DCM (

). Wash combined organics with brine, dry over -

Purification: Vacuum distillation is mandatory for high purity. Collect the fraction boiling at ~65-70°C (15 mmHg).

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of hexyl isocyanide via the formamide dehydration route.

Part 3: Reactivity Profile & Applications

Hexyl isocyanide is a "convertible" isocyanide. While the hexyl chain is often retained in the final pharmacophore, its lipophilicity improves cell permeability in drug candidates.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction assembles an amine, an aldehyde, a carboxylic acid, and an isocyanide into a bis-amide (dipeptide mimetic) in a single step.

Mechanism:

-

Imine Formation: Amine + Aldehyde

Imine + -

Protonation: Acid protonates the Imine

Iminium ion.[1] -

Nucleophilic Attack: Isocyanide (C-terminus) attacks the Iminium ion.[1]

-

Nitrilium Trapping: The resulting Nitrilium ion is trapped by the Carboxylate anion.[1]

-

Mumm Rearrangement: An irreversible O-to-N acyl migration yields the stable bis-amide.[1]

Ugi Reaction Mechanism Diagram[1][8]

Figure 2: Mechanistic pathway of the Ugi 4-Component Reaction utilizing hexyl isocyanide.

Part 4: Spectroscopic Characterization[1][10]

To validate the synthesis of hexyl isocyanide, the following spectroscopic markers are definitive.

| Method | Characteristic Signal | Structural Assignment |

| FT-IR | 2145–2155 cm⁻¹ (Strong, sharp) | The |

| ¹H NMR | 3.35–3.45 ppm (m, 2H) | The |

| ¹³C NMR | ~156 ppm (t, | The terminal isocyanide carbon. The triplet coupling arises from the |

| Odor | "Horrible," "Earthy," "Pungent" | While not instrumental, the odor is an immediate qualitative indicator of isocyanide presence. |

Part 5: Safety & Handling Protocols

Warning: Isocyanides are notorious for their vile odor and potential toxicity.[1]

-

Odor Control: All glassware must be rinsed with an oxidizing solution (bleach or acidic ethanol) inside the fume hood before removal.[1] This oxidizes the isocyanide to the odorless isocyanate/carbamate.

-

Toxicity: Treat hexyl isocyanide as a metabolic poison.[1] It can bind to heme proteins (similar to CO).[1]

-

Storage: Store at 2-8°C under an inert atmosphere (Argon). Isocyanides can polymerize or rearrange to nitriles at high temperatures.

References

-

PubChem. (2025).[1][7] Hexyl Isocyanide Compound Summary (CID 422125).[1][3] National Library of Medicine. Available at: [Link][1]

-

Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. (Foundational review on Ugi/Passerini chemistry).

-

Patil, P., et al. (2020).[1][8] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. ResearchGate/MDPI. Available at: [Link][1][4][9]

-

Organic Chemistry Portal. (n.d.).[1] Ugi Reaction Mechanism and Recent Literature. Available at: [Link][1]

Sources

- 1. Hexyl isocyanide | C7H13N | CID 422125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexyl Isocyanide|Research Chemical|Building Block [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. Hexyl isocyanate(2525-62-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Hexane - Wikipedia [en.wikipedia.org]

- 7. Hexyl isocyanate | C7H13NO | CID 75659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Established Primary Synthesis Methods for Hexyl Isocyanide: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Hexyl Isocyanide in Modern Synthesis

Hexyl isocyanide, a simple yet functionally rich aliphatic isonitrile, serves as a pivotal building block in contemporary organic synthesis. The isocyanide (or isonitrile) functional group, characterized by its unique electronic structure (–N+≡C−), imparts a versatile reactivity profile, acting as both a nucleophile and an electrophile at the terminal carbon.[1] This duality makes it an indispensable component in multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions, which are cornerstones of combinatorial chemistry and drug discovery for rapidly generating libraries of complex molecules.[2][3][4][5]

Despite their utility, isocyanides have a reputation among some chemists for being overly reactive, metabolically unstable, or simply malodorous.[6] However, a deeper understanding of their synthesis and handling reveals them to be powerful tools. This guide provides an in-depth examination of the two primary and most established methods for the synthesis of hexyl isocyanide: the Hofmann Carbylamine Reaction and the Dehydration of N-Hexylformamide. We will explore the underlying mechanisms, provide field-tested protocols, and discuss the critical experimental parameters that ensure successful and reproducible synthesis, empowering researchers to confidently leverage this valuable reagent.

Method 1: The Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, is a classical method for preparing isocyanides directly from primary amines.[7][8][9] It involves the reaction of a primary amine (hexylamine) with chloroform (CHCl₃) in the presence of a strong base, typically potassium hydroxide.[7][8][9]

Reaction Principle and Mechanism

The core of this transformation is the in situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate.[8][10] The reaction proceeds through the following key steps:

-

Dichlorocarbene Formation: A strong base dehydrohalogenates chloroform to form the dichlorocarbene electrophile.[10]

-

Nucleophilic Attack: The primary amine's nucleophilic nitrogen atom attacks the electrophilic dichlorocarbene.

-

Rearrangement and Elimination: The resulting adduct undergoes two successive base-mediated dehydrochlorination steps to yield the final isocyanide product.[8]

This reaction is exclusive to primary amines; secondary and tertiary amines do not yield isocyanides, making this reaction a classic chemical test for the presence of a primary amine, often noted by the formation of a product with a foul odor.[8][10][11]

Caption: Mechanism of the Hofmann Carbylamine Reaction.

Expertise & Experience: Causality Behind Experimental Choices

The classical Hofmann synthesis often suffers from low yields (~20%).[12] A significant advancement involves the use of a phase-transfer catalyst (PTC) in a biphasic system (e.g., dichloromethane and 50% aqueous NaOH).[12]

-

Why a Phase-Transfer Catalyst? Hexylamine and chloroform are soluble in the organic phase (e.g., dichloromethane), while the base (NaOH or KOH) is in the aqueous phase. The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), forms an ion pair with the hydroxide ion (OH⁻).[12] This lipophilic ion pair migrates into the organic phase, enabling the dehydrohalogenation of chloroform to generate dichlorocarbene where it is needed—in proximity to the hexylamine. This dramatically increases the reaction efficiency and improves yields to a more practical 40-60% range.[12]

-

Choice of Base: Concentrated (e.g., 50%) aqueous sodium hydroxide or potassium hydroxide is crucial for efficiently generating the dichlorocarbene intermediate.

-

Reaction Control: The reaction is exothermic. Slow addition of the amine or chloroform to the basic mixture, often with cooling, is necessary to maintain control and prevent side reactions.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Disclaimer: This protocol is illustrative. All laboratory work should be preceded by a thorough risk assessment and performed with appropriate safety measures.

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 50% aqueous sodium hydroxide (120 mL).

-

Catalyst: Add benzyltriethylammonium chloride (1.0 g, ~4.4 mmol) to the flask.

-

Reagents: In the dropping funnel, prepare a solution of hexylamine (0.1 mol, 10.12 g) and chloroform (0.12 mol, 14.32 g) in dichloromethane (100 mL).

-

Reaction: Stir the flask vigorously to create an emulsion. Add the solution from the dropping funnel dropwise over 1 hour, maintaining the reaction temperature between 40-45 °C with a water bath.

-

Completion: After the addition is complete, continue stirring for an additional 2-3 hours until the reaction is complete (monitored by TLC or GC). The characteristic, pungent odor of the isocyanide will be apparent.

-

Work-up: Cool the mixture to room temperature. Add water (100 mL) and separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude hexyl isocyanide can be purified by vacuum distillation.

Method 2: Dehydration of N-Hexylformamide

This is arguably the most common and reliable method for preparing aliphatic isocyanides, offering higher yields and cleaner reactions than the Hofmann method.[3][13] It is a two-step process:

-

Formylation: Conversion of hexylamine to N-hexylformamide.

-

Dehydration: Elimination of water from the formamide to yield the isocyanide.

Step 1: Formylation of Hexylamine

This is a straightforward acylation. A common and efficient method is the reaction of the primary amine with ethyl formate.

-

Protocol: In a round-bottom flask, gently reflux a mixture of hexylamine (1.0 eq) and ethyl formate (1.2 eq) for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting amine. After completion, excess ethyl formate and the ethanol byproduct are removed by distillation, yielding crude N-hexylformamide, which is often pure enough for the next step.

Step 2: Dehydration of N-Hexylformamide

The critical step is the dehydration, which requires a potent dehydrating agent in the presence of a base.[14]

Reaction Principle and Mechanism

The dehydrating agent (e.g., phosphorus oxychloride, POCl₃) activates the carbonyl oxygen of the formamide, making it a good leaving group. A tertiary amine base (e.g., triethylamine or pyridine) then facilitates a double elimination to form the isocyanide.

Caption: Mechanism for Dehydration of N-Formamide with POCl₃.

Expertise & Experience: Selecting the Dehydrating System

The choice of dehydrating agent and base is the most critical parameter for a successful reaction.

-

Phosphorus Oxychloride (POCl₃): A very common and effective reagent.[1][14][15] It is relatively inexpensive and provides good to excellent yields. The reaction is typically run in the presence of a base like triethylamine or pyridine to neutralize the HCl and phosphoric acid byproducts.[14][15]

-

Tosyl Chloride (TsCl): An alternative that is less toxic and easier to handle than phosphorus-based reagents.[14] It is often used with pyridine or triethylamine as the base.[14]

-

Phosgene (COCl₂), Diphosgene, Triphosgene: These reagents are highly effective and can give excellent yields. However, their extreme toxicity necessitates specialized handling procedures and equipment, making them less suitable for general laboratory use.[13]

-

The Role of the Base: The base is not merely an acid scavenger. It actively participates in the elimination steps. Triethylamine is often preferred for its strong basicity and ease of removal, while pyridine can sometimes serve as both a base and a solvent.

Experimental Protocol: Dehydration using POCl₃

Disclaimer: This protocol is illustrative. All laboratory work should be preceded by a thorough risk assessment and performed with appropriate safety measures.

-

Setup: To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of N-hexylformamide (0.1 mol, 12.92 g) in anhydrous dichloromethane (150 mL) and triethylamine (0.3 mol, 30.36 g). Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cooling: Cool the stirred mixture to 0 °C using an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (0.11 mol, 16.86 g) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C. The addition typically takes 30-45 minutes.[13]

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium carbonate solution (200 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Hofmann Carbylamine Reaction | Dehydration of N-Hexylformamide |

| Starting Material | Hexylamine | Hexylamine (via N-Hexylformamide) |

| Key Reagents | Chloroform, Strong Base (NaOH/KOH) | Dehydrating Agent (POCl₃, TsCl), Base (Et₃N) |

| Catalyst | Phase-Transfer Catalyst (recommended) | None |

| Number of Steps | One pot | Two steps (Formylation + Dehydration) |

| Typical Yields | 40-60% (with PTC) | 60-90% |

| Advantages | Single synthetic step from the amine. | Higher yields, cleaner reaction, more reliable. |

| Disadvantages | Lower yields, formation of byproducts. | Two separate synthetic operations are required. |

Application in Drug Discovery: The Power of Multicomponent Reactions

Hexyl isocyanide is a valuable reagent primarily because it is a key input for isocyanide-based multicomponent reactions (IMCRs).[3][5] The Ugi four-component condensation (U-4CC) is a prime example, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a single pot to produce α-acylamino amides.[2][4][16] This reaction allows for the rapid synthesis of vast libraries of structurally diverse, peptide-like molecules by simply varying the four input components, making it a powerful engine for hit and lead discovery in pharmaceutical research.[2][5]

Caption: The Ugi Four-Component Condensation (4-CC) Reaction.

Mandatory Safety and Handling Considerations

Isocyanides, including hexyl isocyanide, require careful handling due to their toxicity and potent odor.

-

Toxicity: Hexyl isocyanide is toxic if swallowed, in contact with skin, or inhaled.[17][18] It is classified as a flammable liquid and vapor.[17]

-

Odor: Volatile isocyanides are known for their extremely unpleasant and pervasive odors.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including nitrile gloves (consider double-gloving), a lab coat, and chemical safety goggles.

-

Waste Disposal: Quench any residual isocyanide with an acidic solution (e.g., dilute HCl) before disposal, as this will hydrolyze it back to the corresponding formamide and amine. Follow all institutional guidelines for chemical waste disposal.

References

-

Carbylamine Reaction - Chemistry, sathee jee. 7

-

Carbylamine reaction - L.S.College, Muzaffarpur. 8

-

Carbylamine reaction - Wikipedia.

-

Performing the Ugi Reaction - YouTube.

-

Hexyl isocyanate 97 2525-62-4 - Sigma-Aldrich.

-

Ugi Reaction - Alfa Chemistry.

-

How to synthesize 2,6-dimethylphenyl isocyanide ? - ResearchGate.

-

Hoffmann's Carbylamine Reaction - Chemistry Class 12, Ekeeda.

-

Medicinal Chemistry of Isocyanides - ACS Publications, Chemical Reviews.

-

Hexyl Isocyanide | Research Chemical - Benchchem.

-

Hexyl isocyanate | C7H13NO - PubChem.

-

Hexyl isocyanide | C7H13N - PubChem.

-

Synthesis of isocyanides via formamide dehydration - ResearchGate.

-

Organic Syntheses Procedure - Organic Syntheses.

-

Ugi Reaction - Organic Chemistry Portal.

-

Passerini Reaction - Organic Chemistry Portal.

-

Isocyanide-based multicomponent reactions in drug discovery - ResearchGate.

-

Hexyl isocyanide - Apollo Scientific.

-

cyclohexyl isocyanide - Organic Syntheses Procedure.

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides - PMC, NIH.

-

Isonitrile synthesis by dehydration - Organic Chemistry Portal.

-

Passerini Reaction - Alfa Chemistry.

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC.

-

Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene - Thieme Chemistry.

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - NIH.

-

“Isocyanide-free” Ugi reactions - Organic & Biomolecular Chemistry (RSC Publishing).

-

The 100 facets of the Passerini reaction - PMC.

-

Carbyl amine Test or Hofmann isocyanide synthesis - YouTube.

-

Isocyanide Synthesis - Sciencemadness Discussion Board.

-

Idealized dehydration of a formamide yields its respective isocyanide - ResearchGate.

-

The Biginelli and Related (Passerini and Ugi) Reactions - Baran Lab.

-

Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Taylor & Francis Online.

-

Phenyl isocyanide is formed when chloroform is treated - Vedantu.

-

One-Pot Synthesis of Heterocycles via the Passerini and Postmodification Tandem Reaction - ACS Publications.

Sources

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Hexyl Isocyanide|Research Chemical|Building Block [benchchem.com]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 10. Phenyl isocyanide is formed when chloroform is treated class 12 chemistry CBSE [vedantu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Hexyl isocyanide | C7H13N | CID 422125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Dehydration of N-Hexylformamide for Isocyanide Synthesis

Executive Summary

The synthesis of n-hexyl isocyanide (1-isocyanohexane) via the dehydration of N-hexylformamide is a pivotal transformation in organic synthesis, particularly for multicomponent reactions (MCRs) like the Ugi and Passerini couplings used in drug discovery. While the transformation is chemically straightforward, the operational complexity lies in managing the extreme olfactory potency of the product and ensuring complete dehydration without polymerization.

This guide moves beyond basic recipe adherence, providing a mechanistic rationale for process parameters, a comparative analysis of dehydrating agents, and a self-validating protocol designed for reproducibility and safety in a pharmaceutical R&D setting.

Part 1: Mechanistic Foundation

The dehydration of a formamide to an isocyanide is an elimination reaction that proceeds through the activation of the formamide oxygen. The formamide functionality exists in equilibrium between its neutral form and a zwitterionic resonance structure. The general mechanism involves:

-

Electrophilic Activation: The oxygen atom of the formamide attacks a hard electrophile (e.g., Phosphorus oxychloride,

), creating a highly reactive imidoyl intermediate. -

Base-Promoted Elimination: A tertiary amine base (e.g., Triethylamine,

) deprotonates the nitrogen, triggering the elimination of the leaving group (as a phosphate or salt) to reveal the isocyanide carbenoid carbon.

Mechanism Visualization

The following diagram illustrates the pathway using

Figure 1: Mechanistic pathway of formamide dehydration using

Part 2: Strategic Reagent Selection

While

| Reagent | Mechanism Type | Atom Economy | Scalability | Key Hazard | Recommended For |

| Phosphorylation | High | Excellent | Corrosive, Reacts violently w/ water | Standard aliphatic chains (n-Hexyl) | |

| Triphosgene | Acylation | High | Good | Phosgene generation (Inhalation tox) | Large scale, high purity requirements |

| Burgess Reagent | Sulfamoylation | Low | Poor | Expensive, Thermal sensitivity | Acid-sensitive/Complex substrates |

| p-TsCl / Pyridine | Sulfonylation | Moderate | Moderate | Difficult workup (Emulsions) | Labs avoiding highly corrosive chlorides |

Decision Matrix: For n-hexylformamide,

Part 3: The "Gold Standard" Protocol ( Method)

This protocol is designed as a self-validating system . It includes checkpoints to ensure reaction completion before proceeding to the next step, minimizing waste and exposure.

Pre-Reaction Setup (Odor Control)

-

Engineering Control: All work must be performed in a high-efficiency fume hood.

-

The "Kill Bath": Prepare a large bath of 10% aqueous bleach (sodium hypochlorite) mixed with ethanol (1:1). All glassware and syringes must be soaked in this bath immediately after use to oxidize residual isocyanide to the odorless isocyanate/urethane.

Experimental Procedure

-

Scale: 50 mmol (approx. 6.46 g of N-hexylformamide).

-

Solvent: Dichloromethane (DCM) [anhydrous].

Step-by-Step Workflow:

-

Charge: In a 250 mL round-bottom flask (RBF), dissolve N-hexylformamide (6.46 g, 50 mmol) and Triethylamine (15.2 g, 150 mmol, 3.0 equiv) in dry DCM (100 mL).

-

Cool: Cool the mixture to 0°C using an ice/salt bath. Critical: Temperature control prevents polymerization.

-

Addition: Add

(4.6 g, 30 mmol, 0.6 equiv) dropwise over 20 minutes.-

Note: Only 0.6 equivalents of

are theoretically needed as it has three reactive chlorides, but 1.0-1.1 equivalents are often used to drive kinetics. For this protocol, use 1.1 equivalents (8.4 g) to ensure full conversion if the

-

-

Reaction: Stir at 0°C for 45-60 minutes.

-

Checkpoint 1 (TLC/IR):

-

Take a microliter aliquot. Check IR.

-

Pass Criteria: Disappearance of Amide C=O stretch (~1650

) and appearance of strong Isocyanide

-

-

Quench: Slowly pour the reaction mixture into a stirred solution of Sodium Carbonate (

, 10% aq) at 0°C. Do not use acid. -

Workup: Separate phases. Wash the organic layer with saturated

followed by brine. Dry over -

Purification:

-

Concentrate the solvent (rotary evaporator) in a dedicated hood.

-

Distillation: Distill the residue under reduced pressure (vacuum). N-hexyl isocyanide is a volatile liquid.[1]

-

Alternative: Flash column chromatography (Pentane/EtOAc) on silica gel.

-

Characterization Data

-

Appearance: Colorless liquid with a pungent, disagreeable odor.

-

FT-IR:

2145–2155 -

1H NMR (CDCl3):

~3.35-3.40 (m, 2H,

Part 4: Applications in Drug Discovery

The synthesized n-hexyl isocyanide is a primary input for Multicomponent Reactions (MCRs), specifically the Ugi 4-Component Reaction (U-4CR), utilized to generate peptidomimetic libraries.

Ugi Reaction Workflow

The following diagram outlines the convergence of the isocyanide with an amine, aldehyde, and carboxylic acid to form the bis-amide scaffold common in local anesthetics and protease inhibitors.

Figure 2: The Ugi 4-Component Reaction pathway utilizing n-hexyl isocyanide to generate complex peptidomimetic scaffolds.

References

-

Ugi, I. (1962). "The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link -

Obrecht, R., Herrmann, R., & Ugi, I. (1985). "Isocyanide Synthesis with Phosphoryl Chloride and Diisopropylamine." Synthesis, 1985(4), 400-402. Link

-

Porcheddu, A., Giacomelli, G., & Salaris, M. (2005).[2] "Microwave-Assisted Synthesis of Isonitriles: A General Simple Route." Journal of Organic Chemistry, 70(6), 2361–2363. Link

-

Creedon, S. M., et al. (2011). "Burgess reagent in organic synthesis."[3] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Organic Syntheses. (1988). "Cyclohexyl Isocyanide."[4] Organic Syntheses, Coll.[5] Vol. 6, p.232. Link

-

Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89. Link

Sources

Electronic Configuration and Resonance Structures of Isocyanides: A Technical Guide for Drug Discovery

Executive Summary

This technical guide analyzes the electronic architecture of isocyanides (isonitriles) and its direct correlation to reactivity paradigms in medicinal chemistry. Unlike their nitrile isomers (

Electronic Architecture: The Zwitterion-Carbene Duality

The reactivity of isocyanides stems from a conflict between their linear geometry and their terminal carbon's electron deficiency. Understanding this requires a dual-resonance model.

Resonance Contributors

The isocyanide functionality is described by two dominant resonance structures that dictate its ambiphilic nature:

-

The Zwitterionic Form (Major): A nitrogen-carbon triple bond where nitrogen bears a formal positive charge and carbon bears a formal negative charge. This structure explains the linear geometry (

angle -

The Carbenoid Form (Minor but Reactive): A nitrogen-carbon double bond where the terminal carbon possesses a lone pair and an empty p-orbital (sextet). This form explains the "alpha-addition" reactivity, where the carbon acts as both a nucleophile and an electrophile.[1]

Molecular Orbital (MO) Theory

Isocyanides are isoelectronic with Carbon Monoxide (CO), yet they exhibit distinct frontier orbital behaviors crucial for ligand design:

-

HOMO (Sigma-Donor): The Highest Occupied Molecular Orbital is a lone pair on the terminal carbon. In isocyanides, this orbital has slight antibonding character with respect to the C-N bond. Consequently,

-donation to a metal often strengthens the C-N bond (increasing IR frequency), a phenomenon distinct from CO. -

LUMO (Pi-Acceptor): The Lowest Unoccupied Molecular Orbital consists of two degenerate

orbitals. While isocyanides are strong

Visualization of Resonance and Reactivity

The following diagram illustrates the resonance hybridization and the resulting reactive sites.

[1]

Spectroscopic Validation

Accurate identification of the isocyanide functionality is critical, particularly to distinguish it from the isomeric nitrile or to confirm metal coordination.

Infrared Spectroscopy (The Gold Standard)

The stretching vibration (

Table 1: Spectroscopic Comparison of Isocyanides vs. Nitriles

| Feature | Isocyanide ( | Nitrile ( | Mechanistic Insight |

| IR Frequency ( | 2110 – 2165 cm⁻¹ | 2220 – 2260 cm⁻¹ | The lower frequency of NC reflects the lower bond order contribution from the carbenoid resonance form. |

| IR Intensity | Strong / Variable | Medium / Weak | The large dipole moment of the |

| 156 – 160 ppm | 115 – 120 ppm | The terminal carbon is deshielded. It typically appears as a 1:1:1 triplet ( | |

| Metal Binding Shift | Increases (+) | Variable | Upon |

Expert Insight: When analyzing metal complexes, if the

shifts downward significantly (e.g., < 2050 cm⁻¹), it indicates the metal is in a low oxidation state and strong-back-bonding is populating the isocyanide orbitals, weakening the C-N bond.

Reactivity Paradigms: The Alpha-Addition

The defining reaction of isocyanides is

The Ugi Reaction Mechanism

The Ugi 4-Component Reaction (Amine + Aldehyde + Acid + Isocyanide) synthesizes bis-amides (peptidomimetics). The driving force is the formation of a stable amide bond from the high-energy isocyanide.

[2]

Experimental Protocols

Synthesis: Dehydration of Formamides

The most reliable method for generating isocyanides is the dehydration of N-substituted formamides. While phosgene was historically used, the

Reagents:

-

N-substituted formamide (1.0 equiv)

-

Phosphoryl chloride (

, 1.1 equiv) -

Triethylamine (

, 3.0 equiv) or Diisopropylamine -

Solvent: Dichloromethane (DCM) (dry)

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

-

Dissolution: Dissolve the formamide and amine base in dry DCM. Cool to -78°C (dry ice/acetone bath). Note: Low temperature prevents polymerization.

-

Addition: Add

dropwise over 30 minutes. The reaction is highly exothermic. -

Monitoring: Allow to warm to 0°C. Monitor by TLC (isocyanides are less polar than formamides).

-

Quenching: Pour the mixture into ice-cold saturated

solution. -

Extraction: Extract with DCM, wash with water and brine. Dry over

. -

Purification: Flash chromatography (often silica gel with Hexane/EtOAc). Isocyanides can be unstable on acidic silica; add 1%

to the eluent if degradation is observed.

Safety: The "Odor" Protocol

Isocyanides are notorious for their vile, penetrating odor (described as "Godzilla's gym sock"). It is not just a nuisance; it is a containment hazard.

Mandatory Odor Control System:

-

Glassware: All glassware must be treated inside the hood before removal.

-

Quenching Solution: Prepare a bath of Methanolic HCl or Dilute Sulfuric Acid .

-

Mechanism: Acid hydrolysis converts the volatile isocyanide back into the odorless amine and formic acid.

-

Procedure: Rinse all flasks, septa, and syringes with the acid solution immediately after use. Leave to soak for 1 hour before standard cleaning.

Applications in Drug Discovery[3]

Peptidomimetics via MCRs

The Ugi and Passerini reactions allow for the rapid assembly of combinatorial libraries. By varying the four components (Amine, Acid, Aldehyde, Isocyanide), researchers can scan chemical space for:

-

Protease Inhibitors: The

-acylamino amide backbone mimics the peptide bond, allowing for the design of transition-state analogues. -

GPCR Ligands: Rigidified isocyanide scaffolds (e.g., convertible isocyanides like Armstrong's isocyanide) allow for post-condensation cyclization to form benzodiazepines and diketopiperazines.

Radiopharmaceuticals ( )

Isocyanides are premier ligands for Technetium-99m due to their strong

-

Example:

-Sestamibi (Cardiolite). -

Structure: An octahedral complex

where R = methoxyisobutyl. -

Mechanism: The lipophilic cation penetrates heart tissue passively. The strong Tc-C bond (kinetic stability) prevents ligand exchange in vivo, ensuring the imaging agent remains intact.

References

-

Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition. Link

-

Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

-

Salami, S. A., et al. (2022).[2] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules. Link

-

Figueroa, J. S., et al. (2006). "Isocyanides as pi-Acceptor Ligands: Unlocking the Potential of the Terminal Carbon." Journal of the American Chemical Society.[3] Link

-

Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews. Link

-

Abrams, M. J., et al. (1990). "Technetium-99m-sestamibi: a new agent for perfusion imaging." Journal of Nuclear Medicine. Link

Sources

Technical Guide: Mastering Alkyl Isocyanide Reactivity in Drug Discovery

Executive Summary

Alkyl isocyanides (isonitriles) represent a unique class of "stable carbenes" that have transitioned from olfactory nuisances to indispensable tools in combinatorial chemistry and diversity-oriented synthesis (DOS).[1] For the drug discovery scientist, the isocyanide is not merely a functional group but a reactivity pivot —the only stable organic functionality containing a formally divalent carbon capable of reacting with both nucleophiles and electrophiles at the same atom (

This guide deconstructs the electronic anomalies of isocyanides, details their application in high-fidelity multicomponent reactions (MCRs), and provides validated protocols for their synthesis and safe handling.

Electronic Structure & Mechanistic Foundations

To control the reactivity of an isocyanide, one must understand its ambiphilic nature. Unlike carbonyls, which undergo

The Carbenoid Character

The isocyanide carbon possesses a unique electronic configuration that oscillates between a zwitterionic structure and a carbenoid structure.

-

The HOMO (Lone Pair): Located on the terminal carbon, exhibiting significant

-character, making it a potent nucleophile (Lewis base). -

The LUMO (

orbitals): The orthogonal

This duality drives the

Visualization: Resonance and Reactivity

The following diagram illustrates the resonance contribution and the fundamental

Figure 1: Isocyanide resonance structures (left) and the generic

The Drug Discovery Engine: Multicomponent Reactions (MCRs)

The utility of isocyanides in drug discovery is dominated by the Ugi Four-Component Reaction (U-4CR) and the Passerini Three-Component Reaction (P-3CR) .[3] These reactions offer high atom economy and the ability to generate peptidomimetic libraries rapidly.

The Ugi Reaction: A Mechanistic Deep Dive

The Ugi reaction couples an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form a bis-amide.

-

Critical Step: The Mumm Rearrangement .[4][5] This irreversible

acyl transfer is the thermodynamic driving force that pushes the reversible intermediate steps to a stable product. -

Self-Validation: If your Ugi reaction stalls, it is often due to the failure of the Mumm rearrangement, typically caused by steric bulk preventing the necessary varying conformation of the imidate intermediate.

Figure 2: The Ugi Reaction Cascade. The Mumm Rearrangement is the irreversible termination step.

Strategic Reagent Selection: Convertible Isocyanides

A limitation of the classic Ugi reaction is the "fixed" nature of the secondary amide formed from the isocyanide. In modern lead optimization, we use Convertible Isocyanides . These allow the resulting amide to be activated and displaced post-reaction, converting the Ugi product into esters, thioesters, or different amides.[3]

Top Convertible Isocyanides:

-

Armstrong’s Isocyanide (1-isocyanocyclohexene): The resulting enamide is acid-labile, hydrolyzing to a carboxylic acid and cyclohexanone [1].

-

Walborsky Reagent (1,1,3,3-tetramethylbutyl isocyanide): Cleavable under acidic conditions.

-

2-Bromo-6-isocyanopyridine: Allows for

post-modifications.

Experimental Protocols

Protocol A: Synthesis of Alkyl Isocyanides (Formamide Dehydration)

While many isocyanides are commercially available, custom linkers require synthesis. The most robust, scalable method involves the dehydration of N-substituted formamides using Phosphorus Oxychloride (

Safety Note: This reaction is exothermic and generates amine salts. Perform in a well-ventilated fume hood.

Reagents:

-

N-alkyl formamide (1.0 equiv)[6]

-

Triethylamine (

, 3.0 equiv) or Diisopropylamine - (1.1 equiv)

-

Dichloromethane (DCM) or THF (dry)

Step-by-Step Methodology:

-

Setup: Dissolve the N-alkyl formamide and

in dry DCM (0.5 M concentration) in a round-bottom flask under Nitrogen/Argon atmosphere. -

Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Addition: Add

dropwise over 20–30 minutes. Maintain internal temperature below 5°C to prevent side reactions (polymerization). -

Reaction: Stir at 0°C for 1 hour. Monitor by TLC or IR.

-

Self-Validating Check: Look for the disappearance of the carbonyl stretch (

) and the appearance of the sharp, characteristic isocyanide peak at

-

-

Quench: Pour the mixture into a rapidly stirring solution of saturated

(aq) at 0°C. Stir for 30 minutes to hydrolyze excess -

Extraction: Separate phases. Wash organic layer with water and brine. Dry over

. -

Purification: Distillation (for volatile isocyanides) or flash chromatography (basic alumina or silica with 1%

to prevent acid-catalyzed polymerization).

Protocol B: General Ugi 4-Component Reaction

Reagents:

-

Amine (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) - TFE often accelerates the reaction due to H-bond stabilization of the imine.

Methodology:

-

Imine Formation: Add amine and aldehyde to the solvent (1.0 M). Stir for 30–60 mins at RT. (Pre-forming the imine reduces side reactions).

-

Addition: Add the carboxylic acid, followed immediately by the isocyanide.[7]

-

Incubation: Stir at RT for 12–24 hours.

-

Workup: Evaporate solvent. The product often precipitates or crystallizes. If oil remains, purify via silica gel chromatography.

Safety & Handling: The Odor Barrier

Isocyanides are notorious for their vile, penetrating odor (reminiscent of rotting wood and old rubber), which can be detected at ppb levels. This is a significant operational hazard in a shared lab environment.

Odor Quenching Protocol

Never dispose of isocyanide waste directly into aqueous waste streams without quenching.

| Method | Reagents | Mechanism | Application |

| Acid Hydrolysis | 4N HCl in MeOH/Water | Hydrolyzes isocyanide back to formamide/amine (odorless). | Glassware cleaning, small spills.[8] |

| Oxidation | 10% Sodium Hypochlorite (Bleach) | Oxidizes isocyanide to isocyanate (less odorous) then carbamate. | Waste containers, large surface cleaning. |

Best Practice: Keep a "quench bath" (Bleach or dilute HCl) in the hood while working. Immediately submerge all syringes, septa, and glassware used for isocyanides into this bath before removing them from the hood [2].

References

-

Keating, T. A., & Armstrong, R. W. (1996). Molecular Diversity via a Convertible Isocyanide in the Ugi Four-Component Condensation.[3] Journal of the American Chemical Society, 118(11), 2574–2583. Link

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

-

Giustiniano, M., et al. (2017). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 117(19), 12463–12496. Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application | MDPI [mdpi.com]

- 4. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

The Janus Carbon: A Master Guide to Isocyano Ambiphilicity in High-Value Synthesis

Executive Summary

The isocyano group (-N≡C) represents a singularity in organic chemistry: a stable functional group containing a formally divalent carbon atom. This "Janus-faced" electronic architecture grants it ambiphilic character—acting as a nucleophile, an electrophile, a radical acceptor (somophile), and a ligand simultaneously.

For the medicinal chemist, the isocyanide is not merely a reagent but a scaffold-generating engine. This guide dissects the mechanistic causality of isocyano reactivity, moving beyond basic multicomponent reactions (MCRs) to advanced radical cascades and metal insertions, providing a self-validating roadmap for late-stage functionalization.

Part 1: The Electronic Paradox

To master isocyanide chemistry, one must first understand its orbital contradiction. Unlike the nitrile isomer (-C≡N), where the dipole is strictly linear and the carbon is electrophilic, the isocyanide carbon possesses both a lone pair (HOMO) and an available p-orbital/

The Resonance Dichotomy

The reactivity oscillates between two resonance forms:

-

The Zwitterion: The nitrogen donates density to carbon, creating a triple bond character. This stabilizes the molecule but masks its reactivity.

-

The Carbenoid: The nitrogen retains a lone pair, leaving the carbon with a lone pair and an empty orbital. This form drives the

-addition mechanism characteristic of Ugi and Passerini reactions.

Visualization: Electronic Architecture & Reactivity

The following diagram maps the resonance structures to their specific reactive outputs.

Figure 1: The resonance equilibrium between zwitterionic and carbenoid forms dictates the dual reactivity profile of isocyanides.

Part 2: The Nucleophilic Vector (The MCR Axis)

The most potent application of isocyanide ambiphilicity is the

Mechanism: The Ugi-4CR Cascade

The Ugi reaction is the gold standard for peptide mimetic synthesis. The success of this reaction relies on the formation of the nitrilium ion intermediate . If this intermediate is too stable, the reaction stalls; if too unstable, polymerization occurs.

Figure 2: The Ugi cascade demonstrates

Comparative Data: Ugi vs. Passerini

| Feature | Passerini-3CR | Ugi-4CR | Mechanistic Driver |

| Components | Aldehyde, Acid, Isocyanide | Amine, Aldehyde, Acid, Isocyanide | Electrophile activation |

| Intermediate | Oxonium / H-bonded cluster | Iminium ion | Iminium is a harder electrophile than oxonium |

| Solvent | Non-polar (DCM, Ether) | Polar Protic (MeOH, TFE) | MeOH stabilizes the ionic transition states |

| Rate Limiting | Imine formation or | Concentration dependent | |

| Product | Mumm Rearrangement |

Protocol 1: High-Fidelity Ugi-4CR Synthesis

Objective: Synthesis of a peptidomimetic scaffold. Rationale: Methanol is used to facilitate proton transfer and stabilize the polar nitrilium intermediate via hydrogen bonding.

-

Imine Pre-formation (Critical): In a round-bottom flask, dissolve the amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

-

Why: Pre-forming the imine prevents the isocyanide from reacting directly with the acid (which causes polymerization). Stir for 30–60 mins over molecular sieves (3Å) if the amine is sterically hindered.

-

-

Acid Addition: Add the carboxylic acid (1.0 equiv). The solution may warm slightly (exothermic protonation of imine).

-

Isocyanide Addition: Add the isocyanide (1.0 equiv) dropwise.

-

Observation: A color change often indicates nitrilium formation.

-

-

Reaction: Stir at room temperature for 12–24 hours.

-

Validation: Monitor by TLC. The disappearance of the isocyanide spot (usually high

, non-polar) is the best indicator of completion.

-

-

Workup: Evaporate MeOH. Redissolve in EtOAc, wash with saturated NaHCO

(removes unreacted acid) and 1M HCl (removes unreacted amine).

Part 3: The Radical & Electrophilic Vector

Beyond polar chemistry, isocyanides act as "somophiles" (radical acceptors). A carbon-centered radical adds to the isocyanide carbon to generate an imidoyl radical . This species is a versatile intermediate for heterocycle synthesis (e.g., phenanthridines, quinolines).

Mechanism: Imidoyl Radical Cascade

-

Radical Generation: A radical precursor (e.g., aryl iodide) is activated (photoredox or radical initiator).

-

Addition: The aryl radical adds to the isocyanide terminal carbon.

-

Cyclization: The resulting imidoyl radical attacks a pendant alkene or arene (intramolecular) or is trapped by a second reagent.

Protocol 2: Radical Cascade to Phenanthridines

Objective: Synthesis of 6-substituted phenanthridines via biphenyl isocyanides. System: Aryl radical addition followed by homolytic aromatic substitution (HAS).

-

Setup: Charge a Schlenk tube with 2-isocyanobiphenyl (1.0 equiv) and arylboronic acid (2.0 equiv) as the radical source.

-

Catalyst: Add Mn(acac)

(0.2 equiv) or a photoredox catalyst (e.g., Ir(ppy) -

Solvent: Degassed MeCN or DCM.

-

Execution: Heat to 60°C (thermal) or irradiate (blue LED) for 12 hours.

Part 4: Strategic Applications in Drug Discovery

Isocyanides allow for "Late-Stage Functionalization" (LSF) due to their orthogonality to many standard coupling conditions.

-

Macrocyclization: Bi-functional isocyanides (e.g., isocyano-esters) can close large rings via Ugi-Deprotection-Cyclize strategies (UDC).

-

Bioconjugation: Isocyanides react with tetrazines in bio-orthogonal click chemistry (isocyanide-tetrazine ligation), releasing N

and forming pyrazoles.

Part 5: Safety & Handling (The Olfactory Hazard)

Isocyanides are notorious for their potent, repulsive odor (often described as "Godzilla's gym sock"). This is not merely a nuisance but a safety hazard (psychosomatic nausea).

Protocol 3: Odor Control & Waste Management

Trustworthiness: Never use a rotary evaporator for volatile isocyanides without a bleach trap.

-

Synthesis: Use non-volatile isocyanides (e.g., TosMIC, odorless isocyanides) whenever possible.

-

Quenching Spills: Do not just wipe. Treat the area with a mixture of Bleach (NaOCl) and Acetone (1:1).

-

Chemistry: This oxidizes the isocyanide (-NC) to the isocyanate (-NCO), which hydrolyzes to the amine (less offensive) or forms a urea. Note: This reaction is exothermic; use dilute solutions.

-

-

Glassware: Soak all glassware in an acidic methanol bath (converts isocyanide to amine/formate) or bleach solution before removing from the fume hood.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link

-

Grosso, C. D., et al. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PMC. Link

-

Fouad, M. A., et al. (2020).[9] Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PMC. Link

-

Zhang, B., & Studer, A. (2015). Recent Advances in the Synthesis of Nitrogen Heterocycles via Radical Cascade Reactions Using Isocyanides. Chemical Society Reviews. Link

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]

Hexyl Isocyanide: A Technical Guide to Safety, Hazards, and Toxicity

Introduction for the Research Professional

Hexyl isocyanide (1-isocyanohexane) is a versatile reagent and building block in modern organic synthesis, particularly valued in multicomponent reactions like the Ugi and Passerini reactions, which are foundational in creating diverse compound libraries for drug discovery.[1] Its unique isocyano functional group (–N⁺≡C⁻), isoelectronic with carbon monoxide, imparts a distinct reactivity profile, allowing its terminal carbon to act as both a nucleophile and an electrophile.[2] However, this same reactivity, coupled with its volatility and hazardous nature, necessitates a comprehensive and nuanced understanding of its safety profile.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond standard Safety Data Sheet (SDS) information to provide a deeper, field-proven perspective on the safe handling, potential toxicity, and emergency management of hexyl isocyanide. Our objective is to synthesize the available toxicological data with practical, validated protocols to ensure this valuable reagent can be used with the highest degree of safety and efficacy in a laboratory setting. We will address the existing ambiguities in toxicological literature, ground our recommendations in established chemical principles, and provide actionable workflows for risk mitigation.

Hazard Profile and Toxicological Assessment

Hexyl isocyanide is classified as a highly hazardous substance. A thorough understanding of its toxicological profile is the first step in a robust risk assessment.

GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) provides a clear, high-level overview of the primary dangers associated with hexyl isocyanide.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement | Source |

| Flammability | Flammable Liquid, Category 2 | Danger | H225: Highly flammable liquid and vapor | [3] |

| Acute Toxicity (Oral) | Acute Toxicity, Category 3 | Danger | H301: Toxic if swallowed | [1][3] |

| Acute Toxicity (Dermal) | Acute Toxicity, Category 3 | Danger | H311: Toxic in contact with skin | [1][3] |

| Acute Toxicity (Inhalation) | Acute Toxicity, Category 3 | Danger | H331: Toxic if inhaled | [1][3] |

| Skin Corrosion/Irritation | Skin Irritation, Category 2 | Warning | H315: Causes skin irritation | [1] |

| Eye Damage/Irritation | Serious Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation | [1] |

| Respiratory/Skin Sensitization | Not Classified | - | - | |

| Specific Target Organ Toxicity | Respiratory System | Warning | H335: May cause respiratory irritation | [1] |

Table 1: GHS Hazard Classification for Hexyl Isocyanide

Key physicochemical properties influence its hazard profile, particularly its volatility, which increases the risk of inhalation exposure.

| Property | Value | Source |

| CAS Number | 15586-23-9 | [1] |

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Extremely unpleasant, penetrating, "horrible" | [4] |

| Boiling Point | 164 °C | [5] |

| Flash Point | 59-60 °C (138-140 °F) | [5][6] |

Table 2: Physicochemical Properties of Hexyl Isocyanide

Toxicological Data and Mechanistic Insights

Causality of Toxicity: An Inferred Mechanism

The precise molecular mechanism of hexyl isocyanide toxicity has not been fully elucidated. However, based on its chemical structure and the known mechanisms of related compounds, a plausible hypothesis can be formed.

-

Coordination to Metalloproteins: The isocyano group is isoelectronic with carbon monoxide and is a potent ligand for transition metals.[2] This creates a strong potential for in-vivo inhibition of essential metalloenzymes. A primary target is likely the iron (Fe²⁺) in the heme groups of hemoglobin and, more critically, cytochrome c oxidase in the mitochondrial electron transport chain.[8] Inhibition of this enzyme halts cellular respiration, leading to rapid cytotoxic effects, mirroring the mechanism of cyanide poisoning.[8] Studies have shown that hexyl isocyanide exhibits a fast association rate with isolated hemoglobin.[2]

-

Metabolic Lability: As a primary isocyanide, hexyl isocyanide is considered metabolically labile.[9] While its metabolic pathways are not fully detailed, it is plausible that it can be hydrolyzed in vivo to N-hexylformamide or otherwise metabolized, potentially generating other reactive species. It is this inherent instability of primary isocyanides that contrasts with the greater metabolic stability observed in secondary and tertiary isocyanides.[9]

Contrasting Reports on Isocyanide Toxicity

It is critical for the researcher to be aware of conflicting information in the scientific literature. Some reviews, particularly in the context of medicinal chemistry, have stated that certain isocyanides "exhibit no appreciable toxicity for mammals" or have "minimal toxicity on mammalian cells."[4][9] These statements are often based on studies of more sterically hindered or structurally complex isocyanides designed as therapeutics. These general statements DO NOT apply to simple, volatile alkyl isocyanides like hexyl isocyanide. For this compound, the official GHS classification as a Category 3 Toxin must be considered authoritative for all risk assessments and safety protocols.

Occupational Exposure Limits (OELs)

There are currently no established specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), for hexyl isocyanide from regulatory bodies like OSHA or NIOSH.[10][11][12] In the absence of a specific OEL, a highly conservative approach must be adopted. All handling procedures should be designed to keep exposure levels as low as reasonably achievable (ALARA), treating it as a substance of high acute toxicity.

Laboratory Handling and Risk Mitigation

A self-validating system of protocols is essential for managing the risks associated with hexyl isocyanide. This involves a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in preventing exposure.

-

Certified Chemical Fume Hood: All manipulations of hexyl isocyanide, including weighing, transfers, and use in reactions, MUST be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

-

Ventilation: The laboratory should be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

-

Isolation: If possible, designate a specific area or fume hood for isocyanide use to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against splashes, spills, and unforeseen breaches of containment.

-

Hand Protection: Double-gloving is mandatory. Use a pair of nitrile gloves as the primary layer, with a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™). Inspect gloves for any signs of degradation or contamination before and during use.

-

Eye Protection: Chemical splash goggles that form a seal around the eyes are required. A full-face shield must be worn over the goggles during procedures with a higher risk of splashing (e.g., transfers of larger quantities, quenching reactions).

-

Body Protection: A flame-resistant laboratory coat is required. For transfers of significant quantities (>50 mL), a chemically resistant apron should also be worn.

-

Respiratory Protection: While all work should be conducted in a fume hood to prevent inhalation, an emergency-use respirator (e.g., a full-face respirator with an organic vapor/acid gas cartridge) should be available outside the immediate work area for trained personnel in the event of a significant spill or ventilation failure.

Standard Operating Protocol: From Receipt to Reaction

The following step-by-step protocol outlines the safe handling workflow for hexyl isocyanide.

Step 1: Receiving and Storage

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Label the container with the date of receipt and the date it is first opened.

-

Store the container in a dedicated, clearly labeled secondary containment bin.

-

Store in a cool, dry, well-ventilated area designated for flammable and toxic liquids, away from heat, sparks, and open flames.

-

Ensure storage is segregated from incompatible materials, especially acids, strong oxidizing agents, and water.[13]

Step 2: Preparation for Use

-

Transport the chemical from storage to the fume hood within a secondary container.

-

Assemble all necessary apparatus, reagents, and waste containers inside the fume hood before opening the primary container.

-

Ensure an emergency spill kit and quenching solution are readily accessible.

Step 3: Aliquoting and Transfer

-

Use gas-tight syringes or cannulas for all transfers to minimize vapor release.

-

Perform all transfers over a spill tray within the fume hood.

-

If weighing is necessary, tare a sealed vial, transfer the liquid into the vial inside the fume hood, seal it, and then weigh the sealed vial outside the hood. Decontaminate the exterior of the vial before removal from the hood.

Step 4: Post-Procedure

-

Tightly seal the primary container.

-

Decontaminate any contaminated equipment (syringes, cannulas, etc.) using the acid hydrolysis protocol (see Section 3.2).

-

Clean the work area within the fume hood.

-

Return the primary container to its designated storage location.

-

Properly dispose of contaminated gloves and other disposable materials in a designated hazardous waste stream.

Caption: Emergency Protocol for Minor Spills of Hexyl Isocyanide.

Conclusion and Final Recommendations

Hexyl isocyanide is a potent and valuable synthetic tool, but its high acute toxicity, flammability, and pungent odor demand the utmost respect and caution. The conflicting reports on isocyanide toxicity in the broader literature should be noted, but the specific, official GHS classification for hexyl isocyanide must guide all safety practices. The likely mechanism of toxicity involves the coordination of the isocyano group to essential metalloproteins, disrupting vital cellular processes like respiration.

The cornerstone of safety lies in a hierarchy of controls:

-

Always use this chemical within a certified chemical fume hood.

-

Always wear appropriate and double-layered PPE.

-

Always have a detailed, rehearsed emergency plan and the necessary spill/decontamination materials on hand.

By implementing the robust engineering controls and detailed protocols outlined in this guide, researchers can effectively mitigate the risks and leverage the synthetic power of hexyl isocyanide for the advancement of science and medicine.

References

-

Science Info. (2023, July 20). Toxicity of isocyanides. Available at: [Link]

-

Pirali, T., et al. (2020). The metabolic fate of the isocyanide moiety. Are isocyanides pharmacophore groups neglected by medicinal chemists? Request PDF on ResearchGate. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Isocyanates. NIOSH. Archived. Available at: [Link]

- RIFM. (2020, August 8). RIFM fragrance ingredient safety assessment, hexyl hexanoate, CAS Registry Number 6378-65-0. Food and Chemical Toxicology.

-

Bannister, J. V., et al. (2021, July 1). Medicinal Chemistry of Isocyanides. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Hydrogen cyanide. Available at: [Link]

-

Wikipedia. (n.d.). Isocyanide. Available at: [Link]

-

MIOSHA. (2025, December 4). Isocyanate Exposure in Construction. State of Michigan. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Available at: [Link]

-

Pawlak, M., et al. (2024, July 15). "Isocyanates and isocyanides - life-threatening toxins or essential compounds?". PubMed. Available at: [Link]

-

Ghidini, A., et al. (2024, June 26). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hexyl isocyanate. PubChem. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Green Job Hazards - Weather Insulating/Sealing: Chemical Hazards - SPF/Isocyanates. Available at: [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

-

Pirali, T., et al. (2020, April 20). Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hexyl isocyanide. PubChem. Available at: [Link]

-

K. Matyjaszewski, et al. (2020, April 15). An isocyanide ligand for the rapid quenching and efficient removal of copper residues... RSC Publishing. Available at: [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Available at: [Link]

- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIC.

- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Available at: [Link]

-

Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - (R)-(-)-2-Hexyl isocyanate. Available at: [Link]

-

K. Matyjaszewski, et al. (2020). An isocyanide ligand for the rapid quenching and efficient removal of copper residues... RSC Publishing. Available at: [Link]

-

International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Available at: [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Available at: [Link]

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

- European Commission. (n.d.). Treatment of animal waste by alkaline hydrolysis.

- Colden Corporation. (n.d.).

- Ghidini, A., et al. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. PMC.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

-

SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Isocyanates. Available at: [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]

- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.

-

University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Available at: [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. safetyinnumbers.ca [safetyinnumbers.ca]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. san-nytt.se [san-nytt.se]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. michigan.gov [michigan.gov]

- 11. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 12. Green Job Hazards - Weather Insulating/Sealing: Chemical Hazards - SPF/Isocyanates | Occupational Safety and Health Administration [osha.gov]

- 13. fishersci.com [fishersci.com]

Biosynthetic Pathways for the Formation of Isocyanides: A Technical Guide

Executive Summary

The isocyanide (or isonitrile) functional group (–N≡C) is a distinct bioisostere and chemical warhead found in a select group of bioactive natural products. Historically viewed merely as a laboratory curiosity or a foul-smelling hazard, biogenic isocyanides have experienced a renaissance in drug discovery due to their potent metallophore activity, antifouling properties, and utility in multicomponent reactions (e.g., Ugi/Passerini).